Tembamide is Prioritized Over Other Anti-HIV Natural Products for Superior Drug-Likeness and Safety Profile
In a direct *in silico* comparison designed to identify the most promising anti-HIV lead, tembamide was quantitatively prioritized over a panel of known anti-HIV natural products. It demonstrated a better Quantitative Estimation of Drug-likeness (QED) score, more favorable absorption and metabolism properties, and a complete absence of predicted carcinogenicity, mutagenicity, and toxicity [1]. This direct comparison against a relevant class of compounds provides a quantifiable basis for selecting tembamide as a lead scaffold with a lower predicted attrition risk in early drug discovery.
| Evidence Dimension | In silico ADMET and Drug-likeness Prioritization |
|---|---|
| Target Compound Data | Prioritized lead with better QED, absorption, and metabolism; no predicted carcinogenicity, mutagenicity, or toxicity. |
| Comparator Or Baseline | A set of known anti-HIV natural products. |
| Quantified Difference | Explicitly identified as the 'best lead' based on these quantitative metrics. |
| Conditions | In silico assessment using drug-likeness (QED), ADMET, and toxicology prediction models (admetSAR, VirtualToxLab). |
Why This Matters
For procurement in drug discovery, this evidence directly supports the selection of tembamide over other natural products to initiate medicinal chemistry campaigns with a higher probability of downstream success and reduced toxicity-related failure.
- [1] Gupta, S., Kumar, S., Jariwala, N., Bhadane, D., Bhutani, K. K., Kulkarni, S., & Singh, I. P. (2017). In Silico Prioritization, Synthesis and In Vitro Evaluation of Tembamide Analogs for Anti-HIV Activity. Letters in Drug Design & Discovery, 14(12). View Source
